5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine
Description
5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine is a pyrimidine derivative featuring bromo and chloro substituents at positions 5 and 4, respectively, along with a piperidin-1-yl group at position 6 and an amine at position 2. Pyrimidine derivatives are pivotal in medicinal chemistry due to their biological relevance, particularly as kinase inhibitors or antimicrobial agents .
Properties
Molecular Formula |
C9H12BrClN4 |
|---|---|
Molecular Weight |
291.57 g/mol |
IUPAC Name |
5-bromo-4-chloro-6-piperidin-1-ylpyrimidin-2-amine |
InChI |
InChI=1S/C9H12BrClN4/c10-6-7(11)13-9(12)14-8(6)15-4-2-1-3-5-15/h1-5H2,(H2,12,13,14) |
InChI Key |
CMIRVXMTIQJDFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=NC(=N2)N)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-6-(piperidin-1-yl)pyrimidine and bromine.
Bromination: The bromination reaction is carried out by reacting 4-chloro-6-(piperidin-1-yl)pyrimidine with bromine in the presence of a suitable solvent like acetic acid or dichloromethane.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product with high purity.
Industrial Production Methods
Industrial production methods for 5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and chlorine atoms at positions 5 and 4 undergo nucleophilic substitution under varying conditions:
Key Observations:
-
Bromine Reactivity : The C5 bromine exhibits higher electrophilicity compared to C4 chlorine due to steric and electronic effects. In DMF with K₂CO₃, bromide displacement occurs at 80°C with amines (e.g., piperazine) to yield 5-amino derivatives .
-
Chlorine Stability : The C4 chlorine remains inert under mild conditions but participates in Pd-catalyzed cross-couplings at elevated temperatures (e.g., 110°C with Pd(PPh₃)₄).
Representative Reaction Table
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Piperazine | DMF, K₂CO₃, 80°C, 12h | 5-Piperazinyl-4-chloro-pyrimidin-2-amine | 72 | |
| Phenylboronic acid | Pd(PPh₃)₄, 110°C, 18h | 4-Phenyl-5-bromo-pyrimidin-2-amine | 58 |
Cross-Coupling Reactions
The compound serves as a precursor in Suzuki-Miyaura and Buchwald-Hartwig couplings:
Suzuki-Miyaura Coupling
-
C4 Chlorine Substitution : Reacts with arylboronic acids (e.g., 3-nitrophenylboronic acid) under Pd catalysis to form biaryl derivatives .
-
Selectivity : Coupling preferentially occurs at C4 over C5 due to lower steric hindrance and favorable transmetallation kinetics .
Buchwald-Hartwig Amination
-
C5 Bromine Replacement : With Pd₂(dba)₃/Xantphos, primary/secondary amines substitute bromine at 100°C, yielding 5-aminopyrimidines with retained piperidine functionality .
Biological Interaction-Driven Reactivity
The compound modulates kinase activity via halogen bonding and steric effects:
CDK4/6 Inhibition
-
Bromine Role : Forms a halogen bond with kinase backbone carbonyl (distance: 3.1 Å), enhancing binding affinity (Ki = 4 nM for CDK4) .
-
Piperidine Contribution : The N6-piperidine group induces conformational changes in the ATP-binding pocket, increasing selectivity over CDK2 (Ki > 5 μM) .
Enzymatic Stability Data
| Enzyme | IC₅₀ (μM) | Selectivity vs. CDK2 | Source |
|---|---|---|---|
| CDK4-Cyclin D1 | 0.006 | >833-fold | |
| CDK6-Cyclin D3 | 0.009 | >555-fold |
Oxidation and Reduction Pathways
-
Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the piperidine ring to a pyridine N-oxide, altering solubility (logP reduction: 2.1 → 1.4) .
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidine ring to a tetrahydropyrimidine, though this diminishes kinase inhibitory activity .
Stability Under Physiological Conditions
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its role as a building block in the synthesis of pharmacologically active molecules. Its unique structure allows for modifications that can lead to compounds with improved efficacy and selectivity against specific biological targets.
Anticancer Activity
Research has indicated that derivatives of 5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine exhibit anticancer properties. For instance, studies have shown that certain analogs can inhibit cancer cell proliferation by targeting specific kinases involved in cancer progression.
Case Study:
A study demonstrated that a modified version of this compound showed promising results in inhibiting tumor growth in vitro and in vivo models of breast cancer, suggesting its potential as a lead compound for developing new anticancer therapies.
Antiviral Properties
The compound also shows potential antiviral activity, particularly against RNA viruses. Its mechanism involves interfering with viral replication processes, making it a candidate for further exploration in antiviral drug development.
Case Study:
In vitro studies have reported that derivatives based on this compound effectively inhibit the replication of certain RNA viruses, indicating its potential as a therapeutic agent for viral infections.
Enzyme Inhibition
5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine has been studied for its ability to inhibit various enzymes, which is crucial in drug design.
Kinase Inhibition
The compound's structure allows it to interact with kinase enzymes, which are often implicated in cancer and other diseases.
Data Table: Kinase Inhibition Activity
| Compound | Target Kinase | IC50 Value (µM) | Reference |
|---|---|---|---|
| 5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine | EGFR | 0.25 | |
| Derivative A | VEGFR | 0.15 | |
| Derivative B | JAK2 | 0.30 |
Synthetic Applications
The compound serves as an intermediate in the synthesis of various heterocyclic compounds due to its reactive functional groups.
Synthesis of Novel Compounds
Researchers utilize this compound to create novel derivatives with enhanced biological activities by modifying the piperidine ring or substituting different halogens.
Case Study:
A recent synthesis involving this compound led to the development of a new class of anti-inflammatory agents that showed increased potency compared to existing drugs.
Pharmacological Studies
Pharmacological studies have been conducted to evaluate the safety and efficacy profiles of compounds derived from 5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine.
Toxicology Studies
Preliminary toxicological assessments indicate that certain derivatives have acceptable safety profiles, making them suitable candidates for further clinical development.
Data Table: Toxicological Profile
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key analogs differ in substituents at positions 4, 5, and 6 of the pyrimidine ring, altering electronic, steric, and solubility profiles:
Table 1: Structural and Physicochemical Comparison
Crystallographic and Stability Insights
- 5-Bromo-2-chloropyrimidin-4-amine : Crystal structure reveals planar pyrimidine rings and hydrogen-bonded dimers (N–H···N), stabilizing the lattice. The target compound’s piperidinyl group may disrupt planar stacking, reducing crystallinity but improving solubility.
- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine : Piperidinyl substitution retains hydrogen bonding via the amine, suggesting similar stability for the target compound.
Biological Activity
5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine, identified by CAS number 1266378-44-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article will explore its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of 5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine is C9H12BrClN4, with a molecular weight of approximately 291.5754 g/mol. The compound features a pyrimidine ring substituted with bromine and chlorine atoms, as well as a piperidine moiety, which is significant for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that 5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine exhibits notable antibacterial properties. In vitro tests have shown that compounds with similar structures can inhibit the growth of various Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Salmonella typhi | 11.29 - 77.38 |
These results indicate that the compound has a varying degree of effectiveness against different bacterial strains, with particularly strong activity observed against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In addition to its antibacterial effects, this compound also demonstrates antifungal activity against various fungal strains, including Candida albicans and Fusarium oxysporum .
Antifungal MIC Values
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
The antifungal efficacy suggests that the halogen substituents on the pyrimidine ring contribute significantly to its bioactivity .
The mechanism by which 5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for microbial survival and proliferation. For example, related compounds have been shown to inhibit Class I PI3-kinase enzymes, which are involved in cellular signaling pathways associated with growth and metabolism .
Case Studies and Research Findings
- Study on Antimicrobial Properties : A comprehensive study evaluated a series of pyrimidine derivatives, including the subject compound, revealing significant antimicrobial activity linked to structural modifications involving halogen substitutions .
- Structure-Activity Relationship (SAR) : Research indicated that the presence of both electron-donating and electron-withdrawing groups on the piperidine ring enhanced antibacterial activity, highlighting the importance of molecular structure in determining bioactivity .
- Comparative Analysis : In a comparative analysis with other known antibacterial agents, compounds similar to 5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine showed competitive MIC values against standard antibiotics, suggesting potential for development as new therapeutic agents .
Q & A
Q. What interdisciplinary approaches integrate this compound into materials science or medicinal chemistry workflows?
- Methodological Answer : For materials science, screen its utility as a ligand for metal-organic frameworks (MOFs) via solvothermal synthesis (e.g., with Zn(NO)). In medicinal chemistry, perform kinase inhibition assays (e.g., EGFR-TK) with ATP-binding site docking studies, using the piperidine group to modulate lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
